molecular formula C22H15N3O3S B5235804 2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B5235804
M. Wt: 401.4 g/mol
InChI Key: RVGLRJNWUZHJJD-UHFFFAOYSA-N
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Description

2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a thiazole ring, a nitro group, and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the nitro group and the benzamide moiety further enhances its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the nitro-substituted thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Halogenation with chlorine or bromine, sulfonation with sulfuric acid, nitration with nitric acid and sulfuric acid.

    Hydrolysis: Acidic hydrolysis with hydrochloric acid, basic hydrolysis with sodium hydroxide.

Major Products

    Reduction: 2-amino-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide.

    Substitution: Various halogenated, sulfonated, or nitrated derivatives.

    Hydrolysis: 2-nitrobenzoic acid and 4-(2-phenyl-1,3-thiazol-4-yl)aniline.

Scientific Research Applications

2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential anticancer, antibacterial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide depends on its specific biological target. For example:

    Anticancer Activity: It may inhibit cell proliferation by interfering with DNA synthesis or by inducing apoptosis through the activation of caspases.

    Antibacterial Activity: It may inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways such as the NF-κB pathway.

Comparison with Similar Compounds

2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide can be compared with other thiazole derivatives:

    2-amino-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide: Similar structure but with an amino group instead of a nitro group, which may result in different biological activities.

    2-nitro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: Similar structure but with a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological properties.

    2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide: Similar structure but with an acetamide moiety instead of a benzamide moiety, which may influence its solubility and pharmacokinetics.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(18-8-4-5-9-20(18)25(27)28)23-17-12-10-15(11-13-17)19-14-29-22(24-19)16-6-2-1-3-7-16/h1-14H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLRJNWUZHJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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